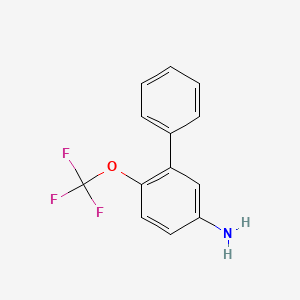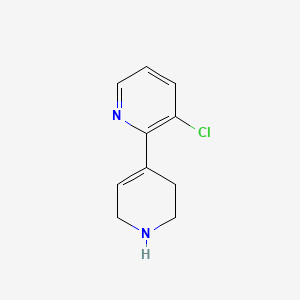![molecular formula C8H5ClF2N2 B12065520 4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-3-(difluorometil)-1H-pirrolo[2,3-B]piridina es un compuesto heterocíclico que contiene anillos de pirrol y piridina. La presencia de grupos cloro y difluorometil en su estructura lo convierte en un compuesto valioso en diversas aplicaciones químicas y farmacéuticas. Este compuesto es conocido por sus propiedades químicas únicas, que incluyen alta estabilidad y reactividad, lo que lo convierte en un tema importante de estudio en la química orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-3-(difluorometil)-1H-pirrolo[2,3-B]piridina generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común incluye la reacción de 3-cloro-2-aminopiridina con difluorometilcetona en presencia de una base, seguida de ciclización para formar el producto deseado. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes como la dimetilformamida (DMF) o el tetrahidrofurano (THF).
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar técnicas de síntesis de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción pueden mejorar la eficiencia del proceso de síntesis. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-3-(difluorometil)-1H-pirrolo[2,3-B]piridina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede sustituirse con otros nucleófilos como aminas o tioles.
Reacciones de oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reacciones de reducción: La reducción del grupo difluorometil puede conducir a la formación de derivados metil.
Reactivos y condiciones comunes
Sustitución: Reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) en disolventes como DMF o THF.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Productos principales
Sustitución: Formación de pirrolo[2,3-B]piridinas sustituidas.
Oxidación: Formación de N-óxidos.
Reducción: Formación de derivados metil.
Aplicaciones Científicas De Investigación
4-Cloro-3-(difluorometil)-1H-pirrolo[2,3-B]piridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga como un posible compuesto principal para el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-3-(difluorometil)-1H-pirrolo[2,3-B]piridina implica su interacción con objetivos moleculares específicos. El grupo difluorometil puede mejorar la afinidad de unión del compuesto a sus proteínas o enzimas diana, lo que lleva a la inhibición o modulación de su actividad. Las vías y los objetivos exactos pueden variar según la aplicación específica, pero los objetivos comunes incluyen enzimas involucradas en las vías metabólicas y los receptores en los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Cloro-3-(trifluorometil)piridina
- 3-Cloro-2-(difluorometil)piridina
- 4-Cloro-3-(difluorometil)piridina
Unicidad
4-Cloro-3-(difluorometil)-1H-pirrolo[2,3-B]piridina es única debido a la presencia de anillos de pirrol y piridina, junto con el grupo difluorometil. Esta combinación imparte propiedades químicas distintas, como una mayor estabilidad y reactividad, que no se encuentran comúnmente en otros compuestos similares. El grupo difluorometil también mejora la lipofilia y la afinidad de unión del compuesto, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H5ClF2N2 |
|---|---|
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
4-chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5ClF2N2/c9-5-1-2-12-8-6(5)4(3-13-8)7(10)11/h1-3,7H,(H,12,13) |
Clave InChI |
BIAIFRVVJDWPTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Cl)C(=CN2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


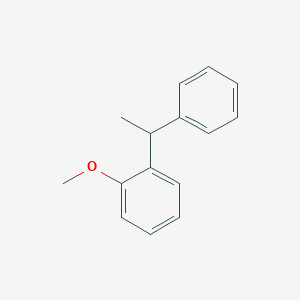
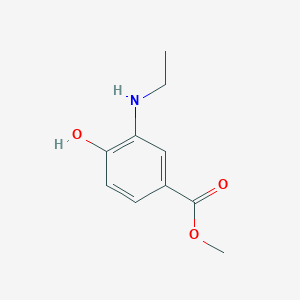
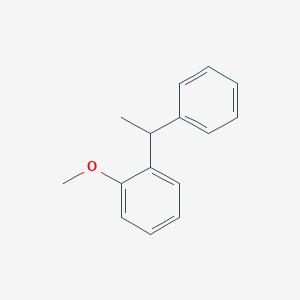

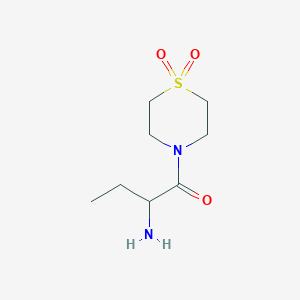
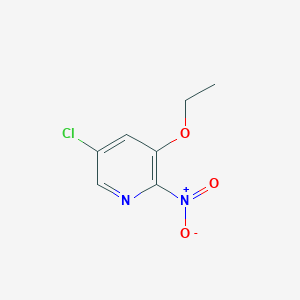
![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

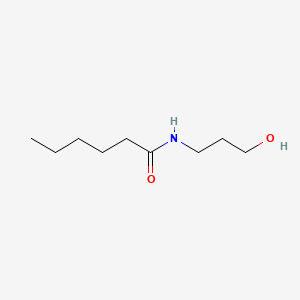

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)

